![molecular formula C18H15NO2 B3864942 N-(diphenylmethyl)-3-furamide](/img/structure/B3864942.png)
N-(diphenylmethyl)-3-furamide
Overview
Description
“N-(diphenylmethyl)-3-furamide” likely contains a furamide group (a furan ring attached to an amide group) and a diphenylmethyl group (a carbon atom bonded to two phenyl groups and a hydrogen atom) . These groups are common in various organic compounds and can contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for “N-(diphenylmethyl)-3-furamide” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, diphenylmethyl derivatives can be synthesized by the nucleophilic substitution of diphenylmethyl halides .Molecular Structure Analysis
The molecular structure of “N-(diphenylmethyl)-3-furamide” would likely be influenced by the presence of the furamide and diphenylmethyl groups . These groups could impact the compound’s conformation, bond angles, and intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of “N-(diphenylmethyl)-3-furamide” would likely be influenced by the presence of the furamide and diphenylmethyl groups . For example, the furamide group might undergo reactions typical of furans and amides, while the diphenylmethyl group might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(diphenylmethyl)-3-furamide” would likely depend on factors such as its molecular structure, polarity, and the presence of functional groups .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzhydrylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(16-11-12-21-13-16)19-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,17H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQSLBNRCJSLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=COC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5551581 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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